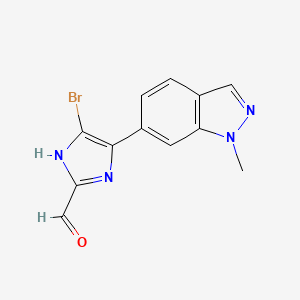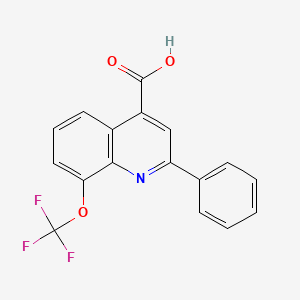
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline compounds are characterized by a double-ring structure consisting of a benzene ring fused with a pyridine moiety. This particular compound is notable for its trifluoromethoxy group, which imparts unique chemical properties and enhances its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which uses dichlorobis(triphenylphosphine)palladium(II) as a catalyst. This reaction couples 6-bromo- and 6,8-dibromo-quinolines with substituted phenylboronic acids to yield the desired quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions due to their efficiency and high yield. The use of metal-free ionic liquid-mediated reactions and green reaction protocols are also gaining popularity for their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid undergoes various chemical reactions, including:
Substitution: Halogenation reactions using bromine or chlorine to introduce halogen atoms into the quinoline ring.
Coupling Reactions: Suzuki–Miyaura coupling to form carbon-carbon bonds with phenylboronic acids.
Common Reagents and Conditions:
Oxidation: Sodium dichromate, sulfuric acid, heat.
Substitution: Bromine, chlorine, N-halosuccinimides.
Coupling: Dichlorobis(triphenylphosphine)palladium(II), phenylboronic acids, base.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Halogenated quinolines.
Coupling: Aryl-substituted quinolines.
Scientific Research Applications
2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- 8-Methoxy-5-(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(trifluoromethoxy)phenyl)quinoline
- 8-Methoxy-5,7-bis(4-(methylthio)phenyl)quinoline
Uniqueness: 2-Phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic Acid stands out due to its trifluoromethoxy group, which enhances its lipophilicity and biological activity. This makes it more effective in penetrating cell membranes and interacting with intracellular targets compared to other quinoline derivatives .
Properties
Molecular Formula |
C17H10F3NO3 |
|---|---|
Molecular Weight |
333.26 g/mol |
IUPAC Name |
2-phenyl-8-(trifluoromethoxy)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-14-8-4-7-11-12(16(22)23)9-13(21-15(11)14)10-5-2-1-3-6-10/h1-9H,(H,22,23) |
InChI Key |
JKVVNXWVBFBTTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-chloro-N-[(2S)-1-hydroxy-3-methylpentan-2-yl]acetamide](/img/structure/B13712451.png)

![1-Boc-4-[4-(ethoxycarbonyl)-3-fluorophenyl]-2-methylpiperazine](/img/structure/B13712463.png)

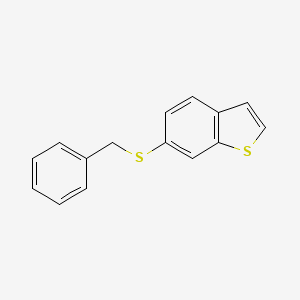
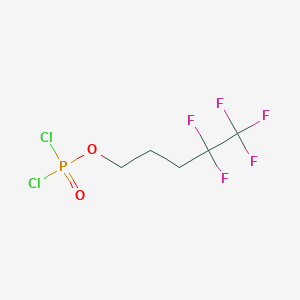
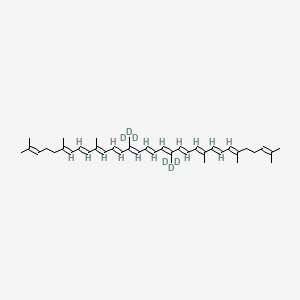
![all-cis-4-Benzyloxycarbonylamino-7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid ethyl ester](/img/structure/B13712494.png)
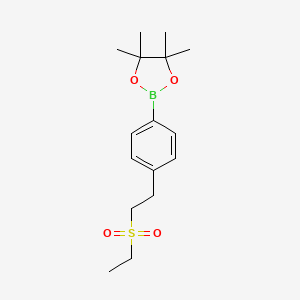
![(1S,2R,3R,4R)-3-(4-methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13712501.png)
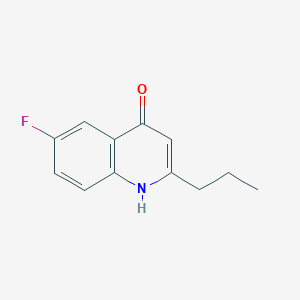
![4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic Acid](/img/structure/B13712507.png)
